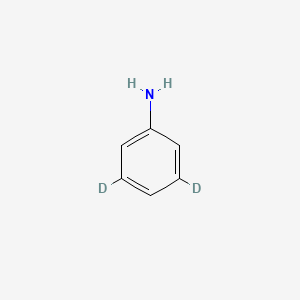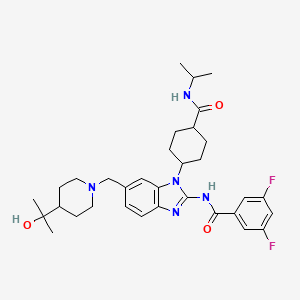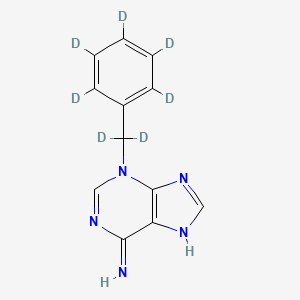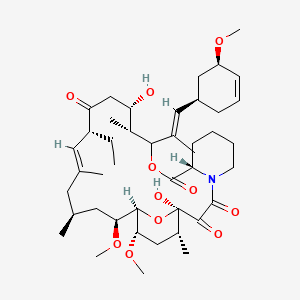
Aniline-3,5-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline-3,5-D2, also known as 3,5-dideuterioaniline, is a deuterated derivative of aniline. Aniline itself is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group. The deuterium atoms in this compound replace the hydrogen atoms at the 3 and 5 positions on the benzene ring, making it a valuable compound for various scientific applications, particularly in the field of spectroscopy and reaction mechanism studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aniline-3,5-D2 can be synthesized through several methods, including:
Reduction of Nitrobenzene: The most common method involves the reduction of 3,5-dinitrobenzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This process yields this compound with high deuterium incorporation.
Deuterium Exchange: Another method involves the exchange of hydrogen atoms in aniline with deuterium atoms using deuterium oxide (D2O) in the presence of a strong base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically follows the reduction of nitrobenzene method due to its efficiency and high yield. The process involves large-scale hydrogenation reactors equipped to handle deuterium gas and ensure complete reduction of the nitro groups to amino groups.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline-3,5-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary and tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. For example, bromination with bromine (Br2) in the presence of a catalyst yields 3,5-dibromoaniline.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Br2, HNO3, H2SO4, FeCl3.
Major Products
Oxidation: 3,5-dinitroaniline, 3,5-nitrosoaniline.
Reduction: 3,5-dideuteriotoluidine.
Substitution: 3,5-dibromoaniline, 3,5-dinitroaniline.
Wissenschaftliche Forschungsanwendungen
Aniline-3,5-D2 has several scientific research applications:
Spectroscopy: The deuterium atoms in this compound make it an excellent compound for nuclear magnetic resonance (NMR) spectroscopy studies, providing insights into reaction mechanisms and molecular structures.
Isotope Labeling: It is used as an isotope-labeled compound in various chemical and biological studies to trace reaction pathways and metabolic processes.
Pharmaceutical Research: this compound is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Material Science: The compound is used in the development of advanced materials, including polymers and dyes, where deuterium labeling helps in studying material properties and degradation mechanisms.
Wirkmechanismus
The mechanism of action of Aniline-3,5-D2 involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The presence of deuterium atoms affects the electron density on the benzene ring, influencing the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
Hydrogen Bonding: Deuterium atoms form stronger hydrogen bonds compared to hydrogen atoms, affecting the compound’s interactions with enzymes and receptors in biological systems.
Metabolic Pathways: In pharmaceutical research, deuterium substitution can slow down the metabolism of drugs, leading to prolonged activity and reduced toxicity.
Vergleich Mit ähnlichen Verbindungen
Aniline-3,5-D2 can be compared with other deuterated aniline derivatives and similar compounds:
Aniline: The non-deuterated form, which is more reactive in electrophilic aromatic substitution reactions due to the presence of hydrogen atoms.
3,5-Difluoroaniline: A fluorinated derivative with different electronic properties and reactivity compared to this compound.
3,5-Dichloroaniline: A chlorinated derivative used in the synthesis of herbicides and dyes, with distinct chemical and physical properties.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and applications. Its synthesis, chemical reactivity, and use in various fields, including spectroscopy, pharmaceutical research, and material science, make it an important tool for advancing our understanding of chemical and biological processes.
Eigenschaften
Molekularformel |
C6H7N |
|---|---|
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
3,5-dideuterioaniline |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i2D,3D |
InChI-Schlüssel |
PAYRUJLWNCNPSJ-PBNXXWCMSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1)N)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)




![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)




